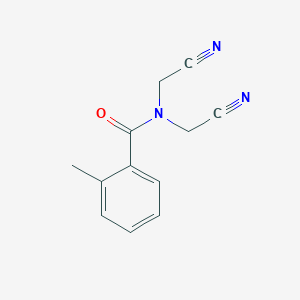
N,N-bis(cyanomethyl)-2-methylbenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,N-bis(cyanomethyl)-2-methylbenzamide is an organic compound that belongs to the class of nitriles It is characterized by the presence of two cyanomethyl groups attached to a benzamide core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N-bis(cyanomethyl)-2-methylbenzamide typically involves the reaction of 2-methylbenzamide with formaldehyde and trimethylsilyl cyanide (TMSCN) in the presence of a copper catalystThe reaction conditions often include the use of CuCl and Cu(OTf)2 as catalysts, which facilitate the formation of the desired product in good yields .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of multi-component coupling reactions and the use of efficient catalytic systems suggest that similar approaches could be scaled up for industrial applications.
Chemical Reactions Analysis
Types of Reactions
N,N-bis(cyanomethyl)-2-methylbenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding amides or carboxylic acids.
Reduction: Reduction reactions can convert the nitrile groups to primary amines.
Substitution: The cyanomethyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Such as potassium permanganate or chromium trioxide.
Reducing agents: Such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Nucleophiles: Such as amines or alcohols for substitution reactions.
Major Products Formed
The major products formed from these reactions include:
Amides: From oxidation reactions.
Primary amines: From reduction reactions.
Substituted benzamides: From nucleophilic substitution reactions.
Scientific Research Applications
N,N-bis(cyanomethyl)-2-methylbenzamide has several scientific research applications, including:
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.
Materials Science: The compound can be used in the development of new materials with specific properties.
Medicinal Chemistry:
Biological Studies: The compound can be used as a probe to study biochemical pathways and interactions.
Mechanism of Action
The mechanism of action of N,N-bis(cyanomethyl)-2-methylbenzamide involves its ability to undergo various chemical transformations. The nitrile groups can participate in nucleophilic addition reactions, leading to the formation of new bonds and functional groups. These reactions can modulate the activity of biological targets and pathways, making the compound useful in medicinal chemistry and biological studies.
Comparison with Similar Compounds
Similar Compounds
N,N-bis(cyanomethyl)trifluoromethanesulfonamide: This compound has similar nitrile groups but differs in the presence of a trifluoromethanesulfonamide moiety.
N,N-bis(cyanomethyl)-4-methoxybenzamide: This compound has a methoxy group on the benzamide core, which can influence its reactivity and applications.
Uniqueness
N,N-bis(cyanomethyl)-2-methylbenzamide is unique due to the presence of the 2-methyl group on the benzamide core. This structural feature can influence its chemical reactivity and the types of reactions it can undergo. Additionally, the compound’s ability to participate in multi-component coupling reactions makes it a valuable building block in organic synthesis.
Properties
Molecular Formula |
C12H11N3O |
|---|---|
Molecular Weight |
213.23 g/mol |
IUPAC Name |
N,N-bis(cyanomethyl)-2-methylbenzamide |
InChI |
InChI=1S/C12H11N3O/c1-10-4-2-3-5-11(10)12(16)15(8-6-13)9-7-14/h2-5H,8-9H2,1H3 |
InChI Key |
MOMIDFFOFUBHDB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1C(=O)N(CC#N)CC#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















